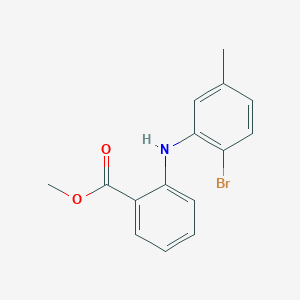

Methyl 2-((2-bromo-5-methylphenyl)amino)benzoate

Description

Methyl 2-((2-bromo-5-methylphenyl)amino)benzoate is a synthetic aromatic ester featuring a benzoate backbone substituted with a brominated and methylated anilino group at the 2-position. Its molecular formula is C₁₅H₁₃BrNO₂, with a molecular weight of 325.18 g/mol. The compound’s structure combines a methyl ester group, a central benzene ring, and a secondary amine bridge connecting to a 2-bromo-5-methylphenyl substituent.

Properties

IUPAC Name |

methyl 2-(2-bromo-5-methylanilino)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2/c1-10-7-8-12(16)14(9-10)17-13-6-4-3-5-11(13)15(18)19-2/h3-9,17H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMAAEIXZAMESIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)NC2=CC=CC=C2C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2-bromo-5-methylphenyl)amino)benzoate typically involves the reaction of 2-bromo-5-methylaniline with methyl 2-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, typically around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of Methyl 2-((2-bromo-5-methylphenyl)amino)benzoate may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2-bromo-5-methylphenyl)amino)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using suitable reagents.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of a suitable solvent.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction Reactions: Reagents such as hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) or other suitable catalysts.

Major Products Formed

Substitution Reactions: Formation of substituted derivatives with different functional groups.

Oxidation Reactions: Formation of quinones or other oxidized derivatives.

Reduction Reactions: Formation of amines or other reduced derivatives.

Scientific Research Applications

Methyl 2-((2-bromo-5-methylphenyl)amino)benzoate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an inhibitor of specific enzymes or biological pathways.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Methyl 2-((2-bromo-5-methylphenyl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the compound may interact with cellular receptors, modulating signaling pathways and exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Analysis

The following table summarizes key structural analogs, their substituents, and applications:

Key Differences and Implications

Halogen Substitution

- The bromine in the target compound (vs. Bromine’s larger atomic radius may also influence steric hindrance during molecular interactions.

- Methyl vs. Biphenyl Groups : The biphenylcarbonyl group in introduces extended π-conjugation, which could enhance UV absorption or binding affinity to aromatic receptors compared to the target’s simpler methyl-substituted phenyl group.

Functional Group Diversity

- Sulfonylurea Linkage (Tribenuron-methyl): The sulfonylurea group in enables herbicidal activity by inhibiting acetolactate synthase (ALS), a mechanism absent in the target compound due to its amino bridge.

Steric and Electronic Effects

Biological Activity

Methyl 2-((2-bromo-5-methylphenyl)amino)benzoate is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

Methyl 2-((2-bromo-5-methylphenyl)amino)benzoate is characterized by the following structural formula:

This compound features a bromo-substituted phenyl group linked to an amino group, which is further connected to a methyl ester of benzoic acid. The presence of the bromine atom is significant as it can influence the compound's reactivity and biological interactions.

The biological activity of methyl 2-((2-bromo-5-methylphenyl)amino)benzoate can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The amino group can form hydrogen bonds with biomolecules, while the bromo substituent may participate in electrophilic reactions, affecting cellular signaling pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It might act as an agonist or antagonist at certain receptor sites, influencing physiological responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar compounds within its class. For instance, compounds with similar structural motifs have demonstrated significant antibacterial and antifungal activities against various pathogens.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.0048 mg/mL |

These findings suggest that methyl 2-((2-bromo-5-methylphenyl)amino)benzoate could exhibit comparable antimicrobial properties, warranting further investigation into its efficacy against specific strains.

Anti-inflammatory Properties

Compounds with similar structures have been studied for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines could be a potential mechanism through which methyl 2-((2-bromo-5-methylphenyl)amino)benzoate exerts its effects.

Case Studies

- Study on Antibacterial Activity : A study evaluated various synthesized alkaloids for their antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds structurally related to methyl 2-((2-bromo-5-methylphenyl)amino)benzoate showed promising results with MIC values indicating strong inhibitory effects on bacterial growth .

- Research on Enzyme Inhibition : Another study focused on the synthesis of benzimidazole derivatives, revealing that specific substitutions could enhance cholinesterase inhibition activity significantly . This suggests that similar modifications in methyl 2-((2-bromo-5-methylphenyl)amino)benzoate might lead to enhanced pharmacological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.